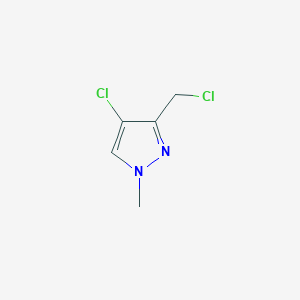

4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-chloro-3-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHKFTVLVITDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves the chlorination of 3-(chloromethyl)-1-methyl-1H-pyrazole. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction Reactions: Reduction can lead to the formation of less chlorinated pyrazole compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Properties

Chloromethyl vs. Trifluoromethyl :

- The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, trifluoromethyl groups (e.g., in ) impart metabolic stability and lipophilicity, critical for agrochemical durability .

- Example : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is optimized for industrial-scale synthesis due to its stability under harsh conditions .

Aldehyde Functionalization :

Aryl vs. Alkyl Substituents :

Pharmacological Potential

While the target compound lacks reported bioactivity, structurally similar derivatives demonstrate:

- Antimicrobial Activity: Aryloxy pyrazoles (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) show efficacy against Gram-positive bacteria .

- Anti-inflammatory and Analgesic Effects : Derivatives with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit COX-2 inhibition .

Biological Activity

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substituents that enhance its reactivity and biological activity:

- Chlorine atoms at positions 4 and 3 increase electrophilicity.

- A chloromethyl group at position 3 contributes to its ability to form covalent bonds with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of chlorine enhances the compound's reactivity, allowing it to disrupt cellular processes through:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Disruption of protein function : It can interfere with protein synthesis or function, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has been investigated for antifungal activity. It showed promising results against various fungal pathogens, with MIC values comparable to established antifungal agents.

Antitubercular Activity

A related study explored derivatives of pyrazole compounds, including this compound, for their antitubercular properties. The derivatives demonstrated binding affinity to Mycobacterium tuberculosis CYP121A1, with some showing significant inhibitory effects on bacterial growth .

Case Studies

- Study on Antimicrobial Properties : A recent investigation into the antimicrobial effects of this compound included in vitro assays against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics.

- Antitubercular Research : Another study focused on the binding interactions of pyrazole derivatives with Mtb CYP121A1. The findings revealed that certain derivatives exhibited high binding affinity, suggesting potential for further development as antitubercular agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step functionalization. A typical route involves reacting pyrazole derivatives with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates substitution at the pyrazole ring . Reaction optimization includes:

-

Temperature : Reflux (e.g., 80–100°C) ensures complete substitution.

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency .

-

Catalyst : Base catalysts like K2CO3 enhance nucleophilicity .

-

Yield : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >80% purity .

Table 1 : Representative Synthesis Conditions

Q. Which spectroscopic techniques are most effective for structural confirmation, and how are key peaks interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- <sup>1</sup>H NMR : Chloromethyl (–CH2Cl) protons appear as a singlet at δ 4.5–4.7 ppm. The methyl group (N–CH3) resonates as a singlet at δ 3.2–3.4 ppm .

- <sup>13</sup>C NMR : The chloromethyl carbon (C–Cl) is observed at δ 40–45 ppm, while the pyrazole carbons appear at δ 105–150 ppm .

- IR Spectroscopy : C–Cl stretching vibrations are detected at 650–750 cm<sup>−1</sup>, and C=N pyrazole ring vibrations at 1500–1600 cm<sup>−1</sup> .

- X-ray Crystallography : Resolves bond angles (e.g., N–C–Cl ≈ 110°) and confirms regiochemistry .

Q. What safety protocols are critical when handling chlorinated pyrazole derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Waste Disposal : Chlorinated byproducts must be neutralized with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can reaction pathways be modified to enhance regioselectivity in pyrazole functionalization?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct chloromethylation to the desired site .

- Metal Catalysis : Copper(I) iodide or palladium catalysts enable cross-coupling reactions for selective C–Cl bond formation .

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor kinetic control, reducing byproduct formation .

Q. How should researchers address contradictory spectroscopic data in structural elucidation?

- Methodological Answer :

- Case Study : If <sup>1</sup>H NMR shows unexpected splitting for –CH2Cl, consider:

- Dynamic Effects : Rotameric interconversion of the chloromethyl group may cause peak broadening. Cooling the sample to –20°C can resolve splitting .

- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to rule out halogenated contaminants .

- Validation : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. What strategies are effective in designing bioactivity assays for pyrazole derivatives with conflicting literature results?

- Methodological Answer :

-

Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects (e.g., cytotoxicity at high doses masking activity) .

-

Target-Specific Assays : Prioritize enzymes like carbonic anhydrase or kinases, where pyrazole derivatives show known interactions .

-

Control Experiments : Compare with structurally similar analogs (e.g., 5-chloro-3-ethyl-1-phenyl derivatives) to isolate substituent effects .

Table 2 : Bioactivity Screening Parameters

Assay Type Target Enzyme IC50 Range Reference Carbonic Anhydrase Inhibition CA IX 0.5–10 µM Anticancer Screening HeLa cells Inactive (EC50 > 100 µM)

Q. How can computational methods predict reactivity trends for chloromethyl-substituted pyrazoles?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). Lower LUMO energies (–1.5 to –2.0 eV) correlate with higher electrophilicity at the chloromethyl site .

- Molecular Docking : Simulate binding with carbonic anhydrase active sites to prioritize derivatives with optimal steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.